molecular formula C15H12N6O2S B2678268 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034349-88-5

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2678268
CAS No.: 2034349-88-5
M. Wt: 340.36
InChI Key: KWXNWVZUKHALRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide” is a complex organic molecule. It contains several heterocyclic rings, including an oxadiazole ring and a triazolopyridine ring . The oxadiazole ring is a five-membered heterocyclic ring that contains two carbon atoms, two nitrogen atoms, and one oxygen atom . The triazolopyridine ring is a fused ring system that contains three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings. The oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The triazolopyridine ring is a fused ring system that contains three nitrogen atoms . These rings are connected by a methylene group (CH2) and attached to a thiophene ring and a carboxamide group .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the synthesis of a diverse array of heterocyclic compounds that share similar structural motifs with N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide. For instance, studies have demonstrated the synthesis of novel N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the versatility of heterocyclic chemistries in creating compounds with potential biological significance (El‐Sayed et al., 2008).

Antimicrobial and Antifungal Properties

Compounds with structural similarities have shown promising antimicrobial and antifungal properties. For example, certain derivatives have demonstrated significant activity against a range of bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015). Additionally, other research has focused on the synthesis and evaluation of thienopyrimidine derivatives for their antimicrobial effectiveness, further underscoring the therapeutic potential of such heterocyclic compounds (Bhuiyan et al., 2006).

Insecticidal Activity

Moreover, the creation of heterocyclic compounds incorporating thiadiazole moieties has expanded into the investigation of their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. This research not only explores the biological applications of these compounds but also their potential utility in agricultural pest management (Fadda et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the reported biological activities of oxadiazole derivatives , this compound could be of interest in the development of new drugs or therapeutic agents.

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-9-17-15(23-20-9)11-3-2-5-21-12(18-19-13(11)21)7-16-14(22)10-4-6-24-8-10/h2-6,8H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXNWVZUKHALRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.